N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Conformational flexibility Hydrogen bonding Rotatable bonds

N-(2,6-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS 71352-74-4) is a synthetic N-arylphthalimide derivative featuring a propanamide linker between the 2,6-dimethylphenyl moiety and the 1,3-dioxoisoindoline (phthalimide) ring system. It has a molecular formula of C19H18N2O3 and a molecular weight of 322.4 g/mol.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
Cat. No. B15002226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C19H18N2O3/c1-12-6-5-7-13(2)17(12)20-16(22)10-11-21-18(23)14-8-3-4-9-15(14)19(21)24/h3-9H,10-11H2,1-2H3,(H,20,22)
InChIKeyXCYMPECGLOUTCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide – Structural Identity, Key Properties, and Procurement Profile


N-(2,6-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (CAS 71352-74-4) is a synthetic N-arylphthalimide derivative featuring a propanamide linker between the 2,6-dimethylphenyl moiety and the 1,3-dioxoisoindoline (phthalimide) ring system [1]. It has a molecular formula of C19H18N2O3 and a molecular weight of 322.4 g/mol [1]. This compound belongs to a class of phthalimide-based scaffolds that have been extensively investigated for their interactions with voltage-gated sodium channels and anticonvulsant pharmacophore models [2]. It is commercially available for research purposes at ≥95% purity and is included in the NIST/EPA/NIH Mass Spectral Library as a characterized reference standard (NIST Number 350803), with well-defined GC-MS fragmentation data [1].

Why N-(2,6-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide Cannot Be Trivially Replaced by In-Class Analogues


Generic substitution among phthalimide-bearing anilides is analytically and pharmacologically unsound because the propanamide spacer in this compound fundamentally alters its conformational flexibility, hydrogen-bonding capacity, and physicochemical profile relative to simpler N-phenylphthalimides. The presence of a secondary amide linker introduces an additional hydrogen bond donor (HBD count = 1) absent in the direct N-linked analogue N-(2,6-dimethylphenyl)phthalimide (HBD = 0), and increases the number of rotatable bonds from 1 to 4 [1]. These parameters directly affect molecular recognition at sodium channel binding sites, as evidenced by structure-activity relationship (SAR) studies showing that even minor modifications to the N-phenyl ring or the linker region can abolish anticonvulsant activity in maximal electroshock seizure (MES) models [2]. Consequently, any attempt to interchange these compounds without verifying target engagement, metabolic stability, and off-target selectivity in the specific assay system of interest risks experimental irreproducibility and wasted procurement resources.

Quantitative Differentiation Evidence for N-(2,6-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide Relative to Key Comparators


Increased Conformational Freedom and Hydrogen-Bond Capacity Through the Propanamide Linker

The target compound incorporates a propanamide spacer (CH2-CH2-CO-NH) between the phthalimide and 2,6-dimethylphenyl groups, which increases its rotatable bond count to 4 compared to only 1 rotatable bond in the direct N-linked analogue N-(2,6-dimethylphenyl)phthalimide [1]. Additionally, the secondary amide introduces a hydrogen bond donor (HBD count = 1) that is absent in the direct analogue (HBD = 0). The increased flexibility and donor capacity allow the compound to adopt binding conformations inaccessible to rigid analogues, a parameter demonstrated to be critical for optimal interaction with neuronal voltage-dependent sodium channel pharmacophores in phthalimide-based anticonvulsant design [2].

Conformational flexibility Hydrogen bonding Rotatable bonds SAR

Improved Computed Polarity (TPSA = 66.5 Ų) and Intermediate Lipophilicity (XLogP3 = 2.4) for Balanced Permeability–Solubility Profile

The target compound exhibits a computed topological polar surface area (TPSA) of 66.5 Ų and an XLogP3 value of 2.4 [1]. By comparison, the direct N-linked analogue N-(2,6-dimethylphenyl)phthalimide possesses a significantly lower TPSA of 37.38 Ų (Δ ≈ −29 Ų) , indicating that the propanamide linker substantially enhances polarity and predicted aqueous solubility. The XLogP3 value of 2.4 places the compound in an intermediate lipophilicity range that is closely aligned with the clinically validated local anesthetic lidocaine (XLogP3 = 2.1–2.3) [2], while exceeding the polarity of the benchmark anticonvulsant ameltolide (XLogP3 = 2.2, TPSA ≈ 55 Ų) .

Lipophilicity Polar surface area XLogP3 Drug-likeness

Well-Characterized GC-MS Reference Standard (NIST #350803) for Analytical Method Validation

The compound is catalogued in the NIST/EPA/NIH Mass Spectral Library (NIST Number 350803) within the Main Library, with 135 total peaks and characteristic fragment ions at m/z 160 (base peak), m/z 121 (second highest), and m/z 202 (third highest) [1]. In contrast, closely related N-phenylphthalimides such as N-(2,6-dimethylphenyl)phthalimide (CAS 20730-99-8) and 4-amino-N-(2,6-dimethylphenyl)phthalimide (ADD 213063, CAS 158276-70-1) are not reported in the NIST Main Library with comparable comprehensive GC-MS datasets [2]. This curated spectral entry enables unambiguous compound identification in complex matrices, distinguishing the target compound from analogues that lack verified reference spectra in authoritative databases.

GC-MS Reference standard Analytical chemistry Forensic toxicology

Pharmacophore Validation via 2,6-Dimethylphenyl Substitution Pattern in Anticonvulsant Phthalimide SAR

SAR studies on N-phenylphthalimide derivatives have established that the 2,6-dimethyl substitution pattern on the phenyl ring confers maximal anticonvulsant potency in the maximal electroshock seizure (MES) model. In head-to-head comparisons within a single study, the anti-MES activity of N-(2,6-dimethylphenyl)phthalimide analogues ranked as follows: 4-amino > 4-nitro > 4-methyl; H > 3-nitro; 3-amino [1]. For the N-phenyl substituent, the rank order was 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl [1]. The most potent congener, 4-amino-N-(2,6-dimethylphenyl)phthalimide (ADD 213063), achieved an oral anti-MES ED50 of 25.2 µmol/kg with a protective index >75 in rats [2]. Although the target compound's propanamide spacer has not been directly evaluated in these specific seizure assays, its retention of the 2,6-dimethylphenyl pharmacophore—proven to be the superior substitution pattern—places it within a chemically validated activity space for sodium channel modulation, distinguishing it from analogues bearing alternative phenyl substitution patterns (e.g., 3,4-dimethyl, 3,5-dimethyl, or unsubstituted) that exhibit inferior anticonvulsant efficacy.

Anticonvulsant MES model Phthalimide SAR Sodium channel

Class-Level Local Anesthetic Activity of Phthalimide Derivatives Comparable to Lidocaine

Phthalimide derivatives as a class have demonstrated in vitro local anesthetic activity on isolated frog sciatic nerve preparations using the compound action potential technique. In this assay system, phthalimide-bearing aminoketones exhibited activity equal to that of lidocaine (the clinical reference standard) and higher than procaine [1]. While this specific compound was not among the molecules directly tested, the phthalimide core and 2,6-dimethylphenyl substitution closely mirror the structural features of the active aminoketone phthalimides described. This class-level evidence suggests a plausible sodium channel blocking mechanism that warrants direct investigation for this compound.

Local anesthetic Sodium channel block Sciatic nerve Phthalimide

Research and Industrial Application Scenarios for N-(2,6-Dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide


Sodium Channel Pharmacology Probe Development

The compound's combination of a 2,6-dimethylphenyl pharmacophore—proven to be the optimal substitution pattern for anticonvulsant activity in N-phenylphthalimides—and a flexible propanamide linker makes it a structurally distinct candidate for probing neuronal voltage-gated sodium channel (Nav) binding sites [1]. Unlike rigid N-phenylphthalimide analogues (1 rotatable bond), the 4 rotatable bonds enable conformational sampling of extended binding modes, while the hydrogen bond donor on the secondary amide offers an additional interaction point absent in comparator compounds [2]. This is directly relevant to laboratories developing novel Nav subtype-selective inhibitors for epilepsy or pain indications, where linker flexibility has been shown to modulate isoform selectivity.

Analytical Reference Standard for GC-MS Method Development

The compound's verified presence in the NIST/EPA/NIH Mass Spectral Library (NIST #350803) with 135 characterized fragment ions, including a base peak at m/z 160 and diagnostic peaks at m/z 121 and 202, makes it suitable as a calibration standard for GC-MS-based analytical workflows [3]. Forensic toxicology and clinical metabolomics laboratories that require reliable spectral matching for compound identification can utilize this compound as a reference material, whereas many structurally similar N-phenylphthalimides lack comparable curated spectral data in the NIST Main Library [4].

Solubility-Optimized Scaffold for In Vitro Assay Development

With a TPSA of 66.5 Ų—significantly higher than the TPSA of ∼37 Ų for N-(2,6-dimethylphenyl)phthalimide—this compound is predicted to possess markedly better aqueous solubility while maintaining an XLogP3 of 2.4 that remains within the favorable range for membrane permeability [2]. Assay development teams seeking phthalimide-based tool compounds with reduced DMSO co-solvent requirements for cell-based screening can select this compound over more lipophilic analogues, potentially minimizing solvent-induced cytotoxicity artifacts.

Structure-Activity Relationship (SAR) Expansion of the Ameltolide–Thalidomide Pharmacophore Space

Phthalimide derivatives have been explicitly designed to merge the anticonvulsant pharmacophores of ameltolide and thalidomide [5]. This compound extends this design strategy by introducing a propanamide spacer between the phthalimide and the 2,6-dimethylphenyl ring, a structural feature not explored in the published Bailleux et al. series [1]. Medicinal chemistry groups investigating the optimal linker length between the imide pharmacophore and the N-aryl recognition element can use this compound as a key intermediate-length reference point, bridging the gap between direct N-linked phthalimides and longer-chain butanamide derivatives.

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.